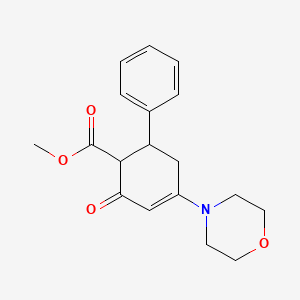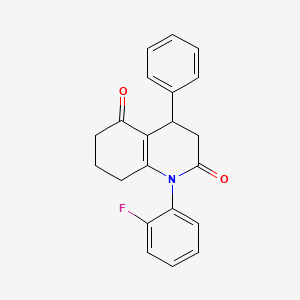![molecular formula C25H22N2O B11499669 (2Z)-3-[(2,3-dimethyl-1H-indol-5-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11499669.png)
(2Z)-3-[(2,3-dimethyl-1H-indol-5-yl)amino]-1,3-diphenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-[(2,3-dimethyl-1H-indol-5-yl)amino]-1,3-diphenylprop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes an indole moiety and a diphenylprop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(2,3-dimethyl-1H-indol-5-yl)amino]-1,3-diphenylprop-2-en-1-one typically involves the condensation of 2,3-dimethylindole with a suitable diphenylprop-2-en-1-one derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(2,3-dimethyl-1H-indol-5-yl)amino]-1,3-diphenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or diphenylprop-2-en-1-one moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[(2,3-dimethyl-1H-indol-5-yl)amino]-1,3-diphenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2Z)-3-[(2,3-dimethyl-1H-indol-5-yl)amino]-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[(2,3-dimethyl-1H-indol-5-yl)amino]-1,3-diphenylprop-2-en-1-one: shares similarities with other indole-based compounds and diphenylprop-2-en-1-one derivatives.
Indole-3-carbinol: Known for its anticancer properties.
Curcumin: A diphenylprop-2-en-1-one derivative with anti-inflammatory and antioxidant activities.
Uniqueness
What sets this compound apart is its unique combination of an indole moiety and a diphenylprop-2-en-1-one backbone, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C25H22N2O |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(Z)-3-[(2,3-dimethyl-1H-indol-5-yl)amino]-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C25H22N2O/c1-17-18(2)26-23-14-13-21(15-22(17)23)27-24(19-9-5-3-6-10-19)16-25(28)20-11-7-4-8-12-20/h3-16,26-27H,1-2H3/b24-16- |
InChI Key |
TWQYFEKZMSEETE-JLPGSUDCSA-N |
Isomeric SMILES |
CC1=C(NC2=C1C=C(C=C2)N/C(=C\C(=O)C3=CC=CC=C3)/C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)NC(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,3-dimethylpiperidin-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499586.png)

![3,4-dichloro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11499592.png)
![1a-acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11499593.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(4-fluorobenzoyl)carbamate](/img/structure/B11499599.png)
![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499600.png)
![3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B11499610.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B11499618.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11499623.png)
![8,9-diethoxy-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11499633.png)


![N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide](/img/structure/B11499659.png)
![3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B11499665.png)
